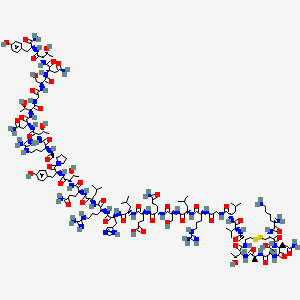

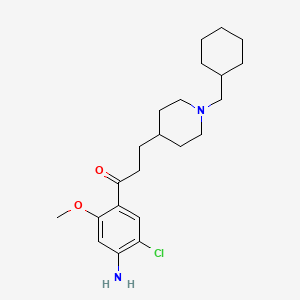

![molecular formula C29H35Cl2N5O3S B10819351 3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10819351.png)

3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

I-432 es un compuesto orgánico sintético conocido por sus efectos inhibitorios sobre la serina proteinasa transmembrana 2 (TMPRSS2). TMPRSS2 es una enzima presente en las células de las vías respiratorias humanas y participa en procesos que favorecen la infección por varios virus, incluidos la influenza y los coronavirus . El compuesto tiene un peso molecular de 830.62 y una fórmula química de C33H35Cl2F6N5O7S .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de I-432 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. La ruta sintética detallada es propietaria, pero generalmente implica el uso de técnicas avanzadas de síntesis orgánica, incluida la formación de enlaces amida, la formación de sulfonamida y la construcción del anillo de piperidina .

Métodos de Producción Industrial

La producción industrial de I-432 generalmente se lleva a cabo en instalaciones especializadas equipadas para manejar la síntesis orgánica compleja. El proceso involucra condiciones de reacción estrictas, incluidas temperaturas, presiones controladas y el uso de reactivos de alta pureza. El producto final se purifica mediante técnicas como la cristalización y la cromatografía para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones

I-432 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: I-432 puede sufrir reacciones de sustitución, particularmente en el anillo de piperidina y la porción de sulfonamida.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de sulfonilo en reacciones de sustitución.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de I-432, que conservan la estructura central pero tienen grupos funcionales modificados.

Aplicaciones Científicas De Investigación

I-432 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de serina proteasas y para desarrollar nuevas metodologías sintéticas.

Biología: Se emplea en estudios para comprender el papel de TMPRSS2 en las infecciones virales y para desarrollar terapias antivirales.

Medicina: Investigado por su posible uso en el tratamiento de infecciones virales, incluidas la influenza y los coronavirus.

Industria: Utilizado en el desarrollo de herramientas de diagnóstico y agentes terapéuticos dirigidos a TMPRSS2

Mecanismo De Acción

I-432 ejerce sus efectos inhibiendo la actividad de TMPRSS2. El compuesto se une al sitio activo de la enzima, evitando que escinda sus sustratos. Esta inhibición bloquea la activación de proteínas virales necesarias para la entrada del virus a las células huésped, lo que reduce la propagación viral. Los objetivos moleculares incluyen el dominio catalítico de TMPRSS2, y las vías involucradas son las relacionadas con la entrada y replicación viral .

Comparación Con Compuestos Similares

Compuestos Similares

Mesilato de Camostat: Otro inhibidor de TMPRSS2 utilizado en la investigación por sus propiedades antivirales.

Mesilato de Nafamostat: Similar al mesilato de camostat, inhibe TMPRSS2 y se estudia por su potencial en el tratamiento de infecciones virales.

Bromhexina Clorhidrato: Conocido por inhibir TMPRSS2 y se explora por sus efectos antivirales.

Unicidad de I-432

I-432 es único debido a su alta especificidad y potencia como inhibidor de TMPRSS2. Tiene una constante de inhibición muy baja (Ki = 0.9 nM), lo que lo convierte en uno de los inhibidores más efectivos de esta enzima. Esta alta potencia, combinada con su estructura química bien definida, hace que I-432 sea una herramienta valiosa tanto en la investigación básica como aplicada .

Propiedades

Fórmula molecular |

C29H35Cl2N5O3S |

|---|---|

Peso molecular |

604.6 g/mol |

Nombre IUPAC |

3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide |

InChI |

InChI=1S/C29H35Cl2N5O3S/c30-23-7-8-25(26(31)18-23)21-4-2-6-24(17-21)40(38,39)35-27(16-20-3-1-5-22(15-20)28(33)34)29(37)36-13-10-19(9-12-32)11-14-36/h1-6,8,15,17-19,23,27,35H,7,9-14,16,32H2,(H3,33,34)/t23?,27-/m1/s1 |

Clave InChI |

LMPUOHRYPACLDR-IQHZPMLTSA-N |

SMILES isomérico |

C1CN(CCC1CCN)C(=O)[C@@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=CCC(C=C4Cl)Cl |

SMILES canónico |

C1CN(CCC1CCN)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=CCC(C=C4Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

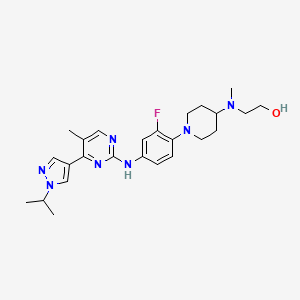

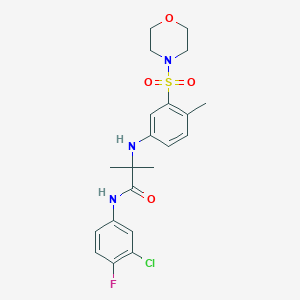

![[As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)

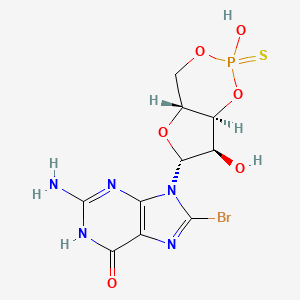

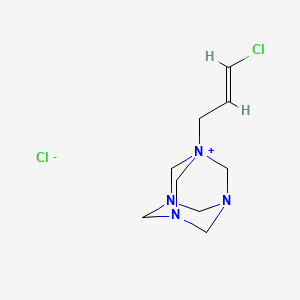

![3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide](/img/structure/B10819286.png)

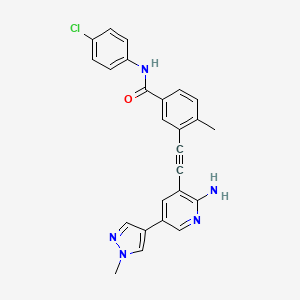

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10819288.png)

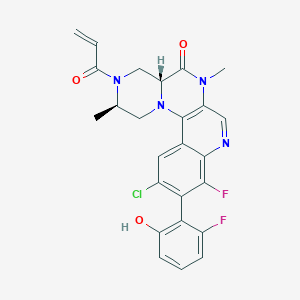

![15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one](/img/structure/B10819298.png)

![(5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide](/img/structure/B10819301.png)

![2-[2-fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B10819329.png)